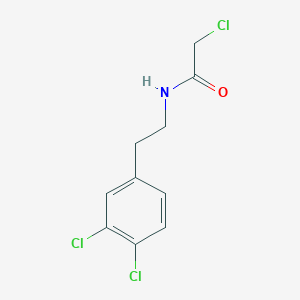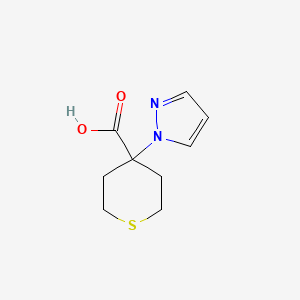![molecular formula C14H18ClNO3 B7628283 2-[4-(4-Chlorophenyl)butanoylamino]-2-methylpropanoic acid](/img/structure/B7628283.png)
2-[4-(4-Chlorophenyl)butanoylamino]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Chlorophenyl)butanoylamino]-2-methylpropanoic acid, also known as CBDA, is a chemical compound that belongs to the family of cannabinoids. It is a non-psychoactive compound found in the Cannabis sativa plant, and it has been gaining attention in recent years due to its potential therapeutic benefits.
Mécanisme D'action
2-[4-(4-Chlorophenyl)butanoylamino]-2-methylpropanoic acid interacts with the endocannabinoid system (ECS) in the body, which is responsible for regulating various physiological processes such as mood, appetite, and pain. This compound binds to the CB1 and CB2 receptors in the ECS, which can modulate the release of neurotransmitters and cytokines, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including reducing inflammation, decreasing pain, and inducing apoptosis in cancer cells. It has also been found to have anti-nausea and anti-anxiety effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[4-(4-Chlorophenyl)butanoylamino]-2-methylpropanoic acid is that it is non-psychoactive, which allows for easier testing and experimentation. However, one limitation is that it is not as well-studied as other cannabinoids, which makes it difficult to fully understand its potential therapeutic benefits.
Orientations Futures
There are several future directions for 2-[4-(4-Chlorophenyl)butanoylamino]-2-methylpropanoic acid research, including studying its potential as a treatment for various types of cancer, exploring its anti-inflammatory and analgesic effects in more detail, and investigating its potential as an anti-anxiety medication. Additionally, more research is needed to fully understand the mechanisms of action of this compound and how it interacts with the ECS.
Méthodes De Synthèse
2-[4-(4-Chlorophenyl)butanoylamino]-2-methylpropanoic acid can be synthesized from cannabigerolic acid (CBGA) through a process known as decarboxylation. CBGA is the precursor to all cannabinoids, and it can be converted into this compound by exposing it to heat or light.
Applications De Recherche Scientifique
2-[4-(4-Chlorophenyl)butanoylamino]-2-methylpropanoic acid has been studied for its potential therapeutic benefits in various areas, including inflammation, pain, anxiety, and cancer. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Propriétés
IUPAC Name |
2-[4-(4-chlorophenyl)butanoylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-14(2,13(18)19)16-12(17)5-3-4-10-6-8-11(15)9-7-10/h6-9H,3-5H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWCDASOJMZOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)CCCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide](/img/structure/B7628206.png)

![2-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole](/img/structure/B7628214.png)
![2-[4-(3-Chlorophenyl)piperidin-1-yl]-2-oxoacetic acid](/img/structure/B7628220.png)


![[5-Amino-1-(4-fluorophenyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7628259.png)
![3-[[4-(Cyanomethyl)benzoyl]-methylamino]propanoic acid](/img/structure/B7628260.png)
![4-(1,4-Diazepan-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7628268.png)
![[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7628281.png)



![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)
